molecular formula C9H19ClN2O B1487715 2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride CAS No. 1220033-29-3

2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride

Cat. No. B1487715
M. Wt: 206.71 g/mol
InChI Key: ZOORPOUCAGENLT-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride, also known as MMPE-HCl, is an important organic compound used in the synthesis of various drugs and pharmaceuticals. It is a white crystalline powder with a molecular weight of 221.67 g/mol and a melting point of 166-168°C. MMPE-HCl is a chiral compound and is used in the synthesis of both (+)- and (-)-enantiomers.

Scientific Research Applications

Inhibition of Blood Platelet Aggregation

A derivative of 2-piperidinyl ethanone, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, was identified as an inhibitor of ADP-induced aggregation of blood platelets. This compound was part of a larger series synthesized to explore their effects on platelet aggregation, with some showing activity ex vivo in guinea pigs. However, subacute toxicity evaluations indicated an unfavorable therapeutic ratio for this particular compound (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).

Synthesis and Characterization of Novel Compounds

Research involving the nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with piperidinol, piperidine, and piperazine derivatives led to the creation of N-substituted compounds. These compounds were further reacted with thiols to form N,S-substituted compounds, which were then characterized by various spectroscopic methods and evaluated for their antibacterial and antifungal activities (Ibiş, Ayla, Bahar, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Antibacterial Activity of Isoindoline Derivatives

A study on the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone and its subsequent reactions to form various compounds including isoindoline-1,3-diones, revealed their antibacterial activities. The synthesis was performed under microwave irradiation, and the structures of the newly synthesized compounds were established by spectral data. These compounds were then screened for their antibacterial activity, highlighting the potential therapeutic applications of such derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The study found that certain substitutions on the benzamide moiety significantly increased activity, with one compound showing remarkable potency as an inhibitor of acetylcholinesterase. This compound also demonstrated a significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting potential as an antidementia agent (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

properties

IUPAC Name

2-(methylamino)-1-(4-methylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8-3-5-11(6-4-8)9(12)7-10-2;/h8,10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOORPOUCAGENLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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